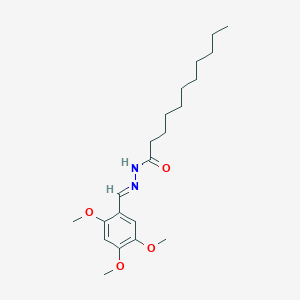![molecular formula C27H31N5O2S B449785 N'-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449785.png)
N'-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, holds potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted phenylamines, pyrazoles, and pyrrolidines. These intermediates are then subjected to condensation reactions with isothiocyanates under controlled conditions to form the desired thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **N’-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can be compared with other thiourea derivatives, such as:
- N,N’-DIPHENYLTHIOUREA
- N,N’-DIMETHYLTHIOUREA
- N,N’-DIETHYLTHIOUREA
Uniqueness
The uniqueness of N’-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA lies in its specific structural features, which may confer distinct chemical and biological properties. The presence of multiple aromatic rings and heterocyclic moieties can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C27H31N5O2S |
|---|---|
Peso molecular |
489.6g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C27H31N5O2S/c1-16-7-10-21(11-8-16)32-25(33)14-24(26(32)34)31(15-22-19(4)29-30(6)20(22)5)27(35)28-23-12-9-17(2)13-18(23)3/h7-13,24H,14-15H2,1-6H3,(H,28,35) |
Clave InChI |
LEWXJLUXTAVEFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=C(C=C(C=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=C(C=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[3-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarboxamide](/img/structure/B449704.png)

![5-[(4-iodophenoxy)methyl]-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide](/img/structure/B449709.png)
![N'~1~,N'~7~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]heptanedihydrazide](/img/structure/B449711.png)
![5-[(3,4-dimethylphenoxy)methyl]-N'-(2-methoxybenzylidene)-2-furohydrazide](/img/structure/B449712.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-1H-indole-3-carbohydrazide](/img/structure/B449713.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449714.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-3-methylbenzohydrazide](/img/structure/B449716.png)
![4-[(4-chlorophenoxy)methyl]-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B449718.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethylbenzohydrazide](/img/structure/B449719.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B449722.png)
![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B449723.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B449724.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-nitrobenzohydrazide](/img/structure/B449726.png)
